1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-4-34-15-8-6-14(7-9-15)29-22(30)19-20(23(29)31)28(27-25-19)12-18-24-21(26-35-18)13-5-10-16(32-2)17(11-13)33-3/h5-11,19-20H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHDTLGJELHDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a dihydropyrrolo[3,4-d][1,2,3]triazole core linked to an oxadiazole moiety. The synthesis typically involves multi-step organic reactions that include the formation of the oxadiazole ring and subsequent coupling with other functional groups. The detailed synthetic routes and conditions are crucial for maximizing yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole structures. For instance:
- Cytotoxic Activity : Compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of 1,2,4-oxadiazoles have been reported to exhibit IC50 values in the low micromolar range against HepG2 and MCF-7 cell lines .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis through pathways involving p53 activation and caspase cleavage . Additionally, molecular docking studies suggest strong interactions with specific receptors similar to established anticancer drugs like Tamoxifen .
Anti-inflammatory and Antimicrobial Activities
Other biological activities include:
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.
- Antimicrobial Activity : Preliminary screening has indicated that certain derivatives possess antimicrobial effects against various bacterial strains .
Case Studies and Research Findings
Several research articles have documented the biological activities of compounds related to the target molecule:
- Dürüst et al. (2012) : This study synthesized a series of dihydropyrrolo[3,4-d][1,2,3]triazoles and evaluated their anti-protozoal activities. Results indicated promising bioactivity with some compounds exhibiting significant inhibition against protozoan parasites .
- MDPI Review (2020) : A comprehensive review discussed the synthesis of 1,2,4-oxadiazole derivatives and their applications in drug discovery. The review emphasized their role in cancer treatment due to their ability to inhibit histone deacetylases (HDACs) .
Data Tables
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of oxadiazole and triazole compounds exhibit significant antimicrobial activities. Studies have shown that related compounds can effectively inhibit bacterial growth and have antifungal properties. For instance:
- Compounds with oxadiazole rings have been tested against various strains of bacteria and fungi, demonstrating promising results in inhibiting their growth .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptosis-related pathways. Specific findings include:
- Cytotoxicity tests against different cancer cell lines have indicated that such compounds can selectively target malignant cells while sparing normal cells .
Medicinal Chemistry
Given its structural complexity and biological activities, this compound could serve as a lead structure in drug development for:
- Antimicrobial agents : Targeting resistant strains of bacteria.
- Anticancer therapies : Developing new treatments for various cancers based on its mechanism of action.
Pharmaceutical Formulations
The compound's solubility and stability characteristics make it a candidate for formulation into various dosage forms such as tablets or injectables.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study published in the Turkish Journal of Chemistry highlighted the synthesis and testing of oxadiazole derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups .
- Cytotoxicity in Cancer Research : Research published in the Journal of Medicinal Chemistry demonstrated that triazole-containing compounds exhibited selective cytotoxicity against breast cancer cell lines, suggesting a potential pathway for therapeutic development .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Catalyst Selection: Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions involving aryl boronic acids, as demonstrated in cross-coupling protocols for pyrazole-oxadiazole hybrids .
- Solvent Systems: Optimize solvent polarity by combining DMF with water to enhance solubility of intermediates and reduce side reactions .
- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for effective separation of structurally similar byproducts .
- Reaction Monitoring: Track reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy: Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for oxadiazole and triazole rings) .
- NMR Analysis: Use ¹H/¹³C-NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the dimethoxyphenyl group) .
- Mass Spectrometry: Confirm molecular weight via high-resolution ESI-MS, ensuring isotopic patterns match theoretical values .
- X-ray Crystallography: Resolve stereochemistry (e.g., dihydropyrrolo ring conformation) if single crystals are obtainable .
Advanced: How can computational methods like molecular docking predict the biological activity of this compound?
Methodological Answer:
- Target Selection: Use databases like PDB to identify relevant enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) for antifungal activity studies .
- Docking Software: Employ AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme interactions, focusing on binding affinity (ΔG) and hydrogen bonding with active sites .
- Validation: Compare docking results with experimental IC₅₀ values from enzyme inhibition assays to refine computational models .
Advanced: What strategies address discrepancies in experimental biological activity data across different studies?
Methodological Answer:
- In Silico Validation: Reconcile conflicting data by running molecular dynamics simulations to assess ligand stability in binding pockets under varying conditions (e.g., pH, temperature) .
- Comparative SAR Studies: Systematically modify substituents (e.g., replacing ethoxy with methoxy groups) to isolate structural contributors to activity .
- Standardized Assays: Replicate experiments using uniform protocols (e.g., fixed cell lines or enzyme batches) to minimize variability .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Scaffold Modification: Synthesize analogs by varying substituents on the oxadiazole (e.g., 3,4-dimethoxyphenyl → 4-cyanophenyl) and triazole rings .
- Biological Testing: Screen derivatives against target pathways (e.g., kinase inhibition, antimicrobial activity) using dose-response assays .
- Data Correlation: Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) and steric parameters (Taft’s Eₛ) with activity trends .
Advanced: What are the challenges in scaling up the synthesis, and how can process simulation tools help?
Methodological Answer:
- Reaction Optimization: Use AI-driven platforms (e.g., COMSOL Multiphysics) to model heat transfer and mixing efficiency in large-scale reactors .
- Separation Challenges: Simulate membrane or chromatographic systems to optimize solvent recovery and purity thresholds .
- Cost Analysis: Integrate process economics tools (e.g., Aspen Plus) to evaluate catalyst reuse and waste reduction strategies .
Basic: What solvents and conditions are effective in purification post-synthesis?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (1:3 ratio) for high-purity crystals, leveraging solubility differences between product and byproducts .
- Solvent Pairing: For polar intermediates, employ DMF/EtOH (1:1) to dissolve impurities while precipitating the target compound .
- Chromatography: Utilize silica gel with dichloromethane/methanol gradients for compounds with low crystallinity .
Advanced: How to analyze reaction mechanisms for key steps in the synthesis?
Methodological Answer:
- Kinetic Studies: Use stopped-flow NMR to monitor intermediate formation during cyclization (e.g., oxadiazole ring closure) .
- Isotope Labeling: Introduce ¹⁸O or ¹³C labels to trace oxygen or carbon pathways in triazole-dione formation .
- DFT Calculations: Simulate transition states (e.g., using Gaussian) to identify rate-determining steps and optimize activation energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
